molecular formula C18H12F6N2O2S B2887290 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 853750-46-6

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2887290
CAS RN: 853750-46-6
M. Wt: 434.36
InChI Key: HJWSYTXPHSFZNR-UHFFFAOYSA-N
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Description

The compound “2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a unique chemical with the linear formula C22H22F3N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound involves a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of this group significantly influences the properties of the compound .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Synthesis and Antifungal Activity : A study focused on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, demonstrating their antifungal properties against various fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. These compounds exhibited appreciable antifungal activity in primary screenings (Gupta & Wagh, 2006).

Antimicrobial Activities of Novel 1,4-Benzothiazine Derivatives : Another research synthesized 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives. These compounds were evaluated for their antibacterial activities, showing promising results against Gram-positive bacteria like Bacillus subtilis and Streptococcus lactis compared to the standard drug ampicillin trihydrate (Dabholkar & Gavande, 2016).

Antioxidant and Antitumor Activities

Antioxidant Studies of N-Substituted Benzyl/Phenyl Derivatives : Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed these compounds possess moderate to significant radical scavenging activity. This suggests potential for future development into more potent biologically active compounds (Ahmad et al., 2012).

Evaluation of Antitumor Activity : A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These compounds were screened for antitumor activity against a variety of human tumor cell lines, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Applications in Herbicide Efficacy and Safety

Herbicide and Safener Synthesis : Research on mefluidide, a derivative related to the discussed compound, has shown its effectiveness as an enhancing agent for postemergence broadleaf herbicides in soybeans. This demonstrates its utility in improving the efficacy and safety of herbicidal treatments (Blumhorst & Kapuśta, 1987).

Safety and Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2O2S/c19-17(20,21)9-5-6-13-12(7-9)26-16(28)14(29-13)8-15(27)25-11-4-2-1-3-10(11)18(22,23)24/h1-7,14H,8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWSYTXPHSFZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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